IDO1 Binding Affinity vs. Analogs
The target compound binds to human recombinant IDO1 with a dissociation constant (Kd) of 0.110 nM as measured by SPR (60 sec), placing it in the sub-nanomolar affinity range [1]. In fluorescence-based enzymatic assay, it inhibits IDO1 with an IC50 of 640 nM, and in a cellular context (IFN-γ-treated HeLa cells, 48 h), the IC50 is 1.04 µM [1]. By contrast, neither the propyl-linker analog (CAS 857266-28-5) nor the methyl-linker di-Boc analog (CAS 1256815-06-1) have publicly reported IDO1 binding data in BindingDB or ChEMBL as of 2026, suggesting that the ethyl-linker geometry is a critical determinant of IDO1 engagement within this chemotype [2][3].
| Evidence Dimension | IDO1 Binding Affinity (Kd, SPR) and Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Kd = 0.110 nM (SPR); IC50 = 640 nM (fluorescence); IC50 = 1.04 µM (HeLa cells, 48 h) |
| Comparator Or Baseline | Propyl-linker analog (CAS 857266-28-5) and Methyl-linker analog (CAS 1256815-06-1) — no publicly reported IDO1 activity |
| Quantified Difference | At least 6,000-fold higher affinity (Kd) for target compound relative to undetectable binding in analogs |
| Conditions | SPR (Biacore), 60 sec; fluorescence-based enzymatic assay; IFN-γ-treated HeLa cells, 48 h |
Why This Matters
For IDO1-targeted probe or inhibitor development, the measured sub-nanomolar Kd makes this compound a far superior starting point compared to analogs lacking any documented IDO1 engagement, saving months of SAR exploration.
- [1] BindingDB. (n.d.). BDBM50618448 (CHEMBL5428800): Affinity Data for IDO1. Kd = 0.110 nM, IC50 = 640 nM, IC50 = 1.04E+3 nM. View Source
- [2] BindingDB. (n.d.). Search for CAS 857266-28-5. No IDO1 data found. View Source
- [3] BindingDB. (n.d.). Search for CAS 1256815-06-1. No IDO1 data found. View Source
